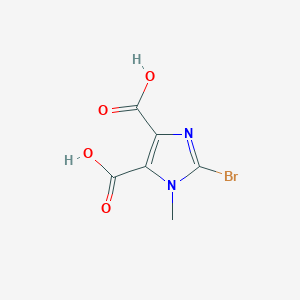

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid

Beschreibung

BenchChem offers high-quality 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-1-methylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4/c1-9-3(5(12)13)2(4(10)11)8-6(9)7/h1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLLKSGOHGFCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383449 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773099-18-6 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773099-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid (CAS 773099-18-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging data from analogous structures and established chemical principles, this document offers insights into its physicochemical properties, a plausible synthetic pathway, expected reactivity, and potential applications.

Core Compound Identity and Significance

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is a highly functionalized imidazole derivative. The imidazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions, including acting as a hydrogen bond acceptor.[1] The presence of a bromine atom, two carboxylic acid groups, and an N-methyl group provides a versatile scaffold for synthetic elaboration.

The dicarboxylic acid functionality is particularly notable for its role in coordination chemistry, where it can act as a multidentate ligand for the construction of metal-organic frameworks (MOFs).[2][3] Simultaneously, bromo-imidazole cores are established building blocks in the synthesis of active pharmaceutical ingredients (APIs), including various enzyme and kinase inhibitors.[4] This unique combination of functional groups makes CAS 773099-18-6 a promising, albeit under-documented, intermediate for diverse research applications.

Physicochemical and Structural Properties

While specific experimental data for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is not extensively reported in public literature, its core properties can be calculated or inferred from its structure and from data on closely related analogues.

Table 1: Core Identifiers and Calculated Properties

| Property | Value | Source |

| CAS Number | 773099-18-6 | N/A |

| IUPAC Name | 2-bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid | N/A |

| Molecular Formula | C₆H₅BrN₂O₄ | Calculated |

| Molecular Weight | 265.02 g/mol | Calculated |

| Canonical SMILES | CN1C(=C(C(=O)O)C1=N[Br])C(=O)O | Calculated |

Table 2: Experimental Properties of Analogous Compounds

| Compound | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 1H-Imidazole-4,5-dicarboxylic acid | 570-22-9 | 156.10 | Off-white powder | >300 (decomposes) |

| 2-Bromo-1H-imidazole | 16681-56-4 | 146.97 | Solid | 197-202 |

| 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 | 161.00 | Solid | 40-44 |

| 4,5-Dibromo-1-methyl-1H-imidazole | 1003-50-5 | 239.90 | N/A | N/A |

Based on these analogues, it is reasonable to expect that 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is a solid at room temperature with a relatively high melting point, likely decomposing upon heating due to the presence of the two carboxylic acid groups. Its solubility is expected to be poor in nonpolar organic solvents but may show some solubility in polar protic solvents and aqueous bases.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to the FT-IR Analysis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid. This compound is a highly functionalized heterocyclic molecule, representing a class of structures with significant potential as building blocks in medicinal chemistry and materials science.[1][2] The presence of multiple functional groups—an imidazole ring, two carboxylic acid moieties, a C-Br bond, and an N-methyl group—results in a complex yet highly characteristic infrared spectrum. This document offers a self-validating methodology, from sample preparation to spectral interpretation, designed for researchers, analytical scientists, and drug development professionals. We will explore the causality behind experimental choices, provide detailed protocols, and present a systematic approach to spectral deconvolution, grounded in authoritative spectroscopic principles.

Introduction: The Analytical Imperative

The structural elucidation and quality control of complex organic molecules are paramount in pharmaceutical development and chemical synthesis. 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is a prime example of such a molecule, where precise structural confirmation is non-negotiable. Its parent structure, imidazole-4,5-dicarboxylic acid, is a known intermediate for various drugs and semi-synthetic penicillins.[3][4]

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the identity and purity of such compounds. It provides a molecular "fingerprint" by probing the vibrational modes of a molecule's constituent chemical bonds. For a molecule as functionally dense as our target compound, FT-IR can confirm the presence of key groups (especially the carboxylic acids), assess intermolecular interactions (like hydrogen bonding), and provide clues about the overall substitution pattern on the imidazole core.

This guide is structured to empower the analyst, moving beyond a simple recitation of steps to build a deep, causal understanding of the FT-IR analysis workflow.

Foundational Principles: Molecular Structure and Expected Vibrational Modes

A successful FT-IR analysis begins with a theoretical understanding of the molecule's structure. The key functional groups in 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid will each give rise to characteristic absorption bands.

-

Carboxylic Acid Groups (-COOH): These are the most dominant features. In the solid state, they almost invariably exist as hydrogen-bonded dimers. This dimerization has two profound effects on the spectrum:

-

O-H Stretch: The O-H stretching vibration becomes exceptionally broad, appearing as a wide absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[5][6] This is often described as one of the most recognizable features in infrared spectroscopy.

-

C=O Stretch: The carbonyl (C=O) stretching band is very strong and sharp, typically appearing between 1760-1690 cm⁻¹.[5][7]

-

-

Imidazole Ring: This aromatic heterocycle has several characteristic vibrations:

-

N-Methyl Group (-CH₃): This group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹.

-

C-Br Bond: The carbon-bromine stretch is a low-energy vibration and is expected to appear in the far-infrared or low-wavenumber end of the mid-infrared fingerprint region, typically below 600 cm⁻¹.[12]

The Experimental Workflow: A Self-Validating Protocol

The quality of an FT-IR spectrum is inextricably linked to the quality of the sample preparation. For a solid crystalline sample like our target compound, the primary goal is to prepare a sample that allows for optimal interaction with the infrared beam while minimizing scattering and avoiding contamination.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a well-established transmission technique for solid samples.[13][14] KBr is used because it is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and has a refractive index that can be matched to the analyte, reducing light scattering.

Causality: The key to this method is diligence. The compound must be finely ground to a particle size smaller than the wavelength of the IR radiation to minimize scattering (the Christiansen effect). Furthermore, both the KBr and the sample must be scrupulously dry. Any residual moisture will introduce a broad O-H absorption band around 3400 cm⁻¹ and a weaker H-O-H bending band around 1640 cm⁻¹, which can obscure important spectral features.

Detailed Protocol:

-

Drying: Place a small amount of spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to ensure it is completely dry. Store in a desiccator.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid sample until it becomes a fine, glossy powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[13] Gently mix with the sample for about 30 seconds. Avoid over-grinding, which can increase moisture adsorption from the atmosphere.

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a popular alternative that requires minimal sample preparation. The solid sample is simply pressed against a high-refractive-index crystal (often diamond or germanium).

Causality: This method relies on achieving intimate contact between the sample and the ATR crystal.[13] An evanescent wave penetrates a few micrometers into the sample, and the resulting absorption is measured. It is ideal for rapid screening but can be less sensitive than the KBr method for detecting minor components. For a dicarboxylic acid, ensuring uniform pressure across the crystal is vital to obtain a representative spectrum.

Diagram 1: FT-IR Analysis Workflow

The following diagram outlines the logical flow from sample receipt to final data interpretation, emphasizing critical decision points and quality control checks.

Caption: A comprehensive workflow for the FT-IR analysis of the title compound.

Spectral Interpretation: A Systematic Deconvolution

Interpreting the FT-IR spectrum of a complex molecule requires a systematic approach. The spectrum should be analyzed by region, identifying the characteristic absorptions corresponding to the molecule's functional groups.

Diagram 2: Logic for Spectral Deconvolution

This diagram illustrates the hierarchical process of interpreting the FT-IR spectrum, starting from broad functional group identification and moving to detailed fingerprint analysis.

Caption: A decision-tree illustrating the logical steps in spectral interpretation.

Data Summary: Expected Absorption Bands

The following table summarizes the expected FT-IR absorption bands for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid, based on established group frequencies for its constituent parts.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Associated Functional Group |

| 3300 - 2500 | Broad, Strong | O-H Stretch (H-bonded dimer) | Carboxylic Acid (-COOH) |

| ~3150 - 3050 | Weak to Medium | C-H Stretch | Imidazole Ring |

| ~2980 - 2850 | Weak to Medium | C-H Stretch (asymmetric & symmetric) | N-Methyl (-CH₃) |

| 1760 - 1690 | Very Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| 1650 - 1550 | Medium to Strong | C=N Stretch | Imidazole Ring |

| 1550 - 1450 | Medium | C=C Stretch | Imidazole Ring |

| 1420 - 1300 | Medium | C-O-H In-plane Bend | Carboxylic Acid (-COOH) |

| 1350 - 1250 | Medium | C-N Stretch | Imidazole Ring |

| 1300 - 1180 | Strong | C-O Stretch | Carboxylic Acid (-COOH) |

| 950 - 850 | Broad, Medium | O-H Out-of-plane Bend (dimer) | Carboxylic Acid (-COOH) |

| < 600 | Medium to Weak | C-Br Stretch | Bromo-substituent |

Table populated with data synthesized from authoritative sources.[5][6][7][8][10][12]

Key Interpretive Insights:

-

The most unambiguous confirmation of the compound's identity comes from the simultaneous observation of the extremely broad O-H stretch and the very strong C=O stretch, which together are definitive proof of a carboxylic acid.[5][6]

-

The presence of multiple peaks in the 1650-1450 cm⁻¹ region confirms the heterocyclic aromatic core.[8]

-

The C-Br stretch is often weak and can be difficult to assign definitively without computational support or comparison to a known reference spectrum. Its expected position is in a region often crowded with other bending vibrations.

Conclusion

The FT-IR analysis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is a powerful tool for structural verification. A successful analysis hinges on a methodical approach that combines meticulous sample preparation with a systematic, knowledge-based interpretation of the resulting spectrum. By understanding the causal links between molecular structure and vibrational modes, and by following a self-validating experimental protocol, researchers can confidently use FT-IR spectroscopy to confirm the identity and assess the quality of this important chemical entity. This guide provides the foundational principles and actionable protocols necessary to achieve reliable and reproducible results.

References

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from ResearchGate. [Link]

-

Dirersa, W. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]

-

ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from ResearchGate. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell. [Link]

-

Thieme Chemistry. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Retrieved from Thieme Chemistry. [Link]

-

Yamamoto, K., et al. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids. ACS Omega, 6(3), 2097-2105. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from ResearchGate. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from University of the West Indies. [Link]

-

Specht, C. H., & Frimmel, F. H. (2001). An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions. Physical Chemistry Chemical Physics, 4(1), 103-107. [Link]

-

Arjunan, V., et al. (2011). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 229-236. [Link]

-

Scheidt, W. R., et al. (2011). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. Inorganic Chemistry, 50(5), 1963-1972. [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from ResearchGate. [Link]

-

Shabalin, D. A., & Camp, J. E. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 20(24), 4876-4896. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

- Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from University of Calgary. [Link]

-

Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 51-57. [Link]

-

Rocky Mountain Laboratories. (2024). How to Prepare Samples for FTIR Testing. Retrieved from Rocky Mountain Laboratories. [Link]

-

IntechOpen. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from IntechOpen. [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech. [Link]

-

MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). Fig. 4 FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO 3.... Retrieved from ResearchGate. [Link]

-

NIST. (n.d.). 1H-Imidazole. Retrieved from NIST WebBook. [Link]

-

Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from Walsh Medical Media. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arar.sci.am [arar.sci.am]

- 11. pubs.acs.org [pubs.acs.org]

- 12. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological screening. This guide addresses the notable absence of publicly available solubility data for this specific compound by providing a robust framework based on theoretical principles, analysis of analogous structures, and a detailed, field-proven experimental protocol for its determination. By deconstructing the molecule's structural components, we predict its solubility behavior across a range of common organic solvents and offer a step-by-step methodology for researchers to generate precise, reliable solubility data in their own laboratories.

Introduction: The Structural and Functional Significance of a Complex Imidazole Derivative

Imidazole-based structures are privileged scaffolds in drug discovery, appearing in numerous biologically active molecules.[1] The target compound, 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid, is of particular interest due to its dense array of functional groups:

-

An Imidazole Core: A polar aromatic heterocycle that can participate in various non-covalent interactions.[2]

-

Two Carboxylic Acid Groups: Strongly polar, acidic groups that can act as both hydrogen bond donors and acceptors, significantly influencing polarity and potential for salt formation.[3][4]

-

A Bromo Substituent: A lipophilic group that increases molecular weight and can serve as a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1][5]

-

An N-Methyl Group: This group eliminates a hydrogen bond donor site compared to its unsubstituted counterpart, subtly modulating the molecule's polarity and interaction profile.

This unique combination of features suggests a complex solubility profile, making it a valuable intermediate for creating diverse chemical libraries.[5][6] However, this complexity also necessitates a systematic approach to solvent selection for reactions, purification, and formulation.

Diagram 1: Chemical Structure of the Target Compound

Caption: Structure of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid.

Theoretical & Predictive Solubility Analysis

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and solvent.[7] The interplay of the functional groups in 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid dictates its overall physicochemical properties.

Factors Influencing Solubility:

-

High Polarity: The two carboxylic acid groups are dominant, making the molecule highly polar. These groups can ionize, especially in the presence of a base, to form even more polar carboxylate salts.

-

Hydrogen Bonding: The carboxylic acid groups are potent hydrogen bond donors and acceptors. The imidazole ring's nitrogen atoms can also act as hydrogen bond acceptors. This strong hydrogen-bonding capacity suggests favorable interactions with protic and polar aprotic solvents.[4][8]

-

Lipophilicity: The bromo and methyl groups, along with the carbon backbone, contribute to the molecule's nonpolar character. However, their influence is likely overshadowed by the highly polar dicarboxylic acid functionality.

-

Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice of the compound will significantly impact its solubility. Strong intermolecular forces, such as hydrogen bonding between the carboxylic acid groups in the solid state, can lead to high lattice energy and lower solubility.

Diagram 2: Functional Group Influence on Solubility

Caption: Dominance of polar groups in predicting solubility.

Predicted Solubility in Common Organic Solvents:

Based on this analysis, a qualitative prediction of solubility can be made. The following table categorizes solvents by their type and predicts the likely solubility of the target compound. This serves as a starting point for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Capable of strong hydrogen bonding with the carboxylic acid groups. Water solubility may be limited by the hydrophobic components but enhanced by the polarity of the -COOH groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can solvate the polar regions of the molecule effectively. DMSO and DMF are excellent solvents for compounds with multiple hydrogen bond donors/acceptors.[9] |

| Slightly Polar | Ethyl Acetate, THF, Acetone | Low to Moderate | May partially solvate the molecule, but likely insufficient to overcome the strong intermolecular forces (crystal lattice energy) dominated by hydrogen bonding. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Very Low / Insoluble | Lack the polarity and hydrogen bonding capability to effectively interact with the highly polar dicarboxylic acid functional groups. |

Experimental Protocol for Quantitative Solubility Determination

Given the lack of published data, experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and straightforwardness.[10][11] This protocol is adapted from established guidelines such as those from the OECD.

3.1 Materials and Reagents

-

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid (the analyte)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility)

-

Analytical balance (± 0.01 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

3.2 Step-by-Step Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[11]

-

Causality Insight: This extended shaking ensures that the dissolution process has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Trustworthiness Check: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured concentration.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material.

-

Precisely dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

3.3 Analytical Quantification

-

Method: HPLC-UV is the preferred method for its specificity and sensitivity.[12]

-

Calibration Curve:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Analyze these standards using the HPLC-UV method to generate a calibration curve of peak area versus concentration.

-

Ensure the correlation coefficient (R²) of the curve is > 0.995 for accuracy.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from step 3.2 into the HPLC system.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

3.4 Data Calculation

Calculate the equilibrium solubility (S) using the following formula:

S (mg/mL) = C_diluted × DF

Where:

-

C_diluted is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

-

DF is the dilution factor (e.g., if 0.1 mL of sample was diluted to 10 mL, DF = 100).

Diagram 3: Shake-Flask Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility method.

Data Interpretation and Troubleshooting

-

Supersaturation: If solubility is determined by cooling a heated, saturated solution, supersaturation can occur, leading to erroneously high results. The shake-flask method at constant temperature minimizes this risk.[11]

-

Compound Stability: Verify that the compound does not degrade in the chosen solvent during the equilibration period. This can be checked by analyzing the sample for degradation products via HPLC.

-

pH Effects: For protic solvents like water or alcohols, the pH of the solution can dramatically affect the solubility of an acidic compound. The carboxylic acid groups will be deprotonated at higher pH, forming a more soluble salt. It is crucial to measure and report the pH of the final solution.

Conclusion

While direct, published solubility data for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is currently unavailable, a robust scientific approach allows for strong predictions and a clear path to empirical measurement. The molecule's structure is dominated by its polar dicarboxylic acid functionality, predicting high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents. Conversely, it is expected to be poorly soluble in nonpolar media. For drug development and synthetic chemistry applications, the provided shake-flask protocol offers a reliable and authoritative method for researchers to determine precise solubility values, enabling informed solvent selection and facilitating the compound's advancement in the research pipeline.

References

- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). Walsh Medical Media.

- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.

- Solubility of Organic Compounds. (2023). University of Canterbury.

- Preparation of imidazole-4,5-dicarboxylic acid. (1985).

-

Imidazole. (n.d.). Wikipedia. [Link]

-

1H-Imidazole-4,5-dicarboxylic acid. (n.d.). PubChem. [Link]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023). Thieme Chemistry.

-

Physics-Based Solubility Prediction for Organic Molecules. (2024). Chemical Reviews. [Link]

-

Physical properties of organic compounds. (2019). Chemistry LibreTexts. [Link]

-

4-Bromo-1H-imidazole. (n.d.). PubChem. [Link]

- Standard Operating Procedure for solubility testing. (2023). European Union.

-

Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. (2009). The Journal of Organic Chemistry. [Link]

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD.

-

Preformulation solubility studies. (n.d.). SlideShare. [Link]

-

Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (2023). MDPI. [Link]

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs. (2023). National Institutes of Health. [Link]

-

How do functional groups affect solubility in organic compounds?. (n.d.). TutorChase. [Link]

-

Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. [Link]

-

Kate Jones, Assistant Editor – RSC Advances Blog. (2024). RSC Blogs. [Link]

-

Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]

- Report : Determination of Water Solubility. (2017).

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Product Properties Test Guidelines. (2000). GovInfo. [Link]

Sources

- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. tutorchase.com [tutorchase.com]

- 9. 2302-25-2 | CAS DataBase [m.chemicalbook.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubility experimental methods.pptx [slideshare.net]

An In-Depth Technical Guide to the Chemical Reactivity of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document synthesizes established principles of organic chemistry and data from analogous structures to present a predictive overview of its reactivity. We will explore a plausible synthetic pathway and delve into the key transformations at its three primary reactive sites: the C2-bromo substituent, the N1-methylated imidazole ring, and the C4/C5-dicarboxylic acids. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to unlock the synthetic utility of this versatile building block.

Introduction: A Molecule of Untapped Potential

The imidazole core is a privileged scaffold in numerous bioactive molecules. The strategic placement of a bromine atom at the 2-position, combined with the dual carboxylic acid functionalities at the 4 and 5-positions and a methyl group at the N1 position, renders 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid a molecule of considerable synthetic interest. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The dicarboxylic acids offer multiple avenues for derivatization, including the formation of esters and amides, which are crucial for modulating physicochemical properties in drug discovery. Furthermore, the inherent electronic nature of the substituted imidazole ring influences the reactivity of each functional group, creating a landscape of chemical transformations that can be selectively accessed with careful choice of reaction conditions. This guide aims to provide a predictive yet practical framework for harnessing this reactivity.

Proposed Synthesis of the Core Scaffold

A robust and scalable synthesis is paramount for the utility of any chemical building block. Based on established methodologies for the synthesis of related imidazole derivatives, a plausible multi-step synthesis for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is proposed.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between the C2 of the imidazole and various aryl or vinyl boronic acids or esters.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).

-

The reaction vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for a wide range of substrates. For more challenging couplings, other catalysts with specialized ligands (e.g., Buchwald or Herrmann-Beller type) may be required.

-

Base: The base is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

| Reaction Type | Coupling Partner | Typical Catalyst | Base |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, DiPEA |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos | NaOtBu, Cs₂CO₃ |

| Stille | Organostannane | Pd(PPh₃)₄ | (No base required) |

Table 1: Summary of Potential Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing carboxylic acid groups at the 4 and 5 positions significantly activates the C2 position towards nucleophilic attack. This allows for the displacement of the bromide by a variety of nucleophiles. [3][4]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with a Thiol Nucleophile

-

Dissolve 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add a base such as K₂CO₃ or NaH (1.1 eq) and stir for 10-15 minutes to deprotonate the thiol.

-

Add the thiol nucleophile (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-120 °C and monitor by TLC or LC-MS.

-

After completion, pour the reaction mixture into water and acidify to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent is required to dissolve the reagents and stabilize the charged Meisenheimer intermediate.

-

Base: A base is often necessary to deprotonate the nucleophile, increasing its nucleophilicity.

-

Temperature: Heating is typically required to overcome the activation energy for the disruption of the aromatic system.

Reactivity at the C4/C5-Dicarboxylic Acids

The two carboxylic acid groups provide a platform for a variety of functional group transformations, most notably esterification and amide bond formation. These modifications are essential for tuning properties such as solubility, lipophilicity, and biological activity.

Esterification

The conversion of the carboxylic acids to their corresponding esters can be achieved under standard conditions.

Experimental Protocol: Fischer Esterification

-

Suspend 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both the reagent and the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated H₂SO₄ or HCl gas.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and neutralize the excess acid with a base like NaHCO₃.

-

Remove the excess alcohol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude diester, which can be purified by chromatography or recrystallization.

Alternative Esterification Method: For more sensitive substrates, milder methods such as using imidazole carbamates can be employed to avoid harsh acidic conditions.[5]

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, and the dicarboxylic acid moiety is well-suited for this transformation using standard peptide coupling reagents.[6]

Caption: Workflow for amide bond formation using coupling agents.

Experimental Protocol: EDC/HOBt Amide Coupling

-

Dissolve 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid (1.0 eq), HOBt (2.2 eq), and the desired amine (2.2 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (2.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Coupling Reagents: EDC (a carbodiimide) activates the carboxylic acid, and HOBt is an additive that suppresses side reactions and minimizes racemization if chiral amines are used. Other common coupling agents include HATU and HBTU.

-

Solvent: Anhydrous conditions are crucial as the activated ester intermediate is susceptible to hydrolysis.

Potential for Decarboxylation

Imidazole carboxylic acids can undergo decarboxylation under certain conditions, typically at high temperatures. The presence of two adjacent carboxylic acid groups in the target molecule may facilitate this process. This can be either an undesirable side reaction or a deliberate synthetic step to access mono-carboxylated or fully decarboxylated products. The reaction would likely require heating in a high-boiling point solvent, possibly with a copper catalyst. Researchers should be mindful of this potential reactivity when performing reactions at elevated temperatures.

Conclusion

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is a richly functionalized molecule that offers a tripartite of reactivity. The C2-bromo position is a key linchpin for introducing molecular complexity via modern cross-coupling and nucleophilic substitution reactions. The dicarboxylic acids at C4 and C5 provide a robust platform for derivatization through well-established esterification and amidation protocols, crucial for tailoring the molecule's properties for specific applications. By understanding the interplay of the electronic effects of the substituents and by carefully selecting reaction conditions, chemists can unlock the vast synthetic potential of this promising heterocyclic building block. This guide provides a foundational roadmap for such explorations, grounded in the established principles of chemical reactivity and supported by analogous transformations from the chemical literature.

References

-

Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). ([Link])

- Weidenhagen, R., & Wegner, H. (Year). Preparation of imidazole-4,5-dicarboxylic acid.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. ([Link])

-

Dirersa, W. B. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. ([Link])

-

Brusina, M. A., et al. (2023). Synthesis of substituted imidazole-4,5-dicarboxylic acids. ResearchGate. ([Link])

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. ([Link])

-

Kappe, C. O. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ([Link])

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. ([Link])

-

Palmer, B. D., & Denny, W. A. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. ResearchGate. ([Link])

-

Ponomareva, E. A., et al. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Springer Link. ([Link])

-

Reddy, T. R., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. ([Link])

-

Le, C., et al. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. ([Link])

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. ([Link])

-

Stankovic, S., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. National Center for Biotechnology Information. ([Link])

-

Nolan, S. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. ([Link])

-

Zhang, W., et al. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Wiley Online Library. ([Link])

-

Mako, T. L., & Rivas, J. D. (n.d.). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f]p[7][8]henanthroline frameworks. RSC Publishing. ([Link])

-

Palmer, B. D., & Denny, W. A. (n.d.). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1. ([Link])

-

Liu, Y., & Buchwald, S. L. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. ([Link])

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. ([Link])

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. ([Link])

-

ResearchGate. (n.d.). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. ([Link])

-

Kim, S., et al. (2015). Synthesis of 2-bromoimidazoles from alkynes, N-sulfonylazides, and bromocyanides. PubMed. ([Link])

-

Cano, R., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. RSC Publishing. ([Link])

-

Chad's Prep. (2019). nucleophilic aromatic substitutions. YouTube. ([Link])

-

Smith, A. B., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. ([Link])

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. ([Link])

-

Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. ([Link])

-

Quora. (2017). Is imidazole more reactive toward electrophilic substitution than pyrazole or not?. ([Link])

-

Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. ([Link])

- Johnston, J. D. (n.d.). Preparation of bromo acids and esters.

-

Reddy, P. V. N., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. ([Link])

-

Skorka, L., et al. (2025). The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. PubMed Central. ([Link])

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. ([Link])

-

Scientific Update. (2024). A Dangerous Bromance. ([Link])

-

MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ([Link])

-

Heller, S. T., & Sarpong, R. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Amazon Web Services. ([Link])

-

Nolan, S. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. ([Link])

-

Organ, M. G., et al. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. ([Link])

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. ([Link])

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]

- 6. hepatochem.com [hepatochem.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Substituted Imidazole-4,5-dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted imidazole-4,5-dicarboxylic acid core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure, coupled with a rich array of functionalization points, has made it a versatile building block for a wide range of applications, from active pharmaceutical ingredients to complex coordination polymers. This guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important class of compounds. It is intended to serve as a technical resource for researchers, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

A Historical Perspective: From Glyoxaline to a Versatile Synthetic Intermediate

The journey of substituted imidazole-4,5-dicarboxylic acids begins with the discovery of their parent heterocycle, imidazole. In 1858, German chemist Heinrich Debus first synthesized imidazole, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[1] This foundational work laid the groundwork for the exploration of imidazole derivatives.

A pivotal moment in imidazole synthesis was the development of the Debus-Radziszewski imidazole synthesis , a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] This method, still in use today, provided a more general route to C-substituted imidazoles.

The first synthesis of imidazole-4,5-dicarboxylic acid itself is credited to R. G. Fargher in 1920, who obtained it through the oxidation of benzimidazole with potassium permanganate. This discovery was crucial as it introduced a method to functionalize the imidazole ring with carboxylic acid groups, significantly expanding its potential as a synthetic intermediate.

Early synthetic routes to imidazole-4,5-dicarboxylic acid, such as the reaction of tartaric acid dinitrate with ammonia and formaldehyde, were often hampered by the use of expensive or hazardous starting materials.[2] A significant advancement was the development of more economical methods, such as the oxidation of benzimidazole derivatives.[2][3] These historical developments paved the way for the widespread availability and application of this versatile scaffold.

Key Synthetic Strategies and Mechanistic Insights

The synthesis of substituted imidazole-4,5-dicarboxylic acids can be broadly categorized into two main approaches: the construction of the imidazole ring with pre-existing carboxylate functionalities (or their precursors) and the post-synthetic modification of a pre-formed imidazole or benzimidazole ring.

Oxidation of Benzimidazole Derivatives: A Powerful and Versatile Approach

One of the most widely used and scalable methods for the synthesis of 2-substituted imidazole-4,5-dicarboxylic acids is the oxidative cleavage of the benzene ring of a corresponding 2-substituted benzimidazole. This method is attractive due to the ready availability of a wide variety of 2-substituted benzimidazoles.

Mechanism of Oxidation: The oxidation of the benzimidazole ring is a complex process that proceeds through several intermediates. While the exact mechanism can vary depending on the oxidant and reaction conditions, a plausible pathway involves the initial attack of the oxidant on the electron-rich benzene ring, leading to the formation of hydroxylated intermediates. Subsequent oxidative cleavage of the C-C bonds of the benzene ring results in the formation of the dicarboxylic acid functionality, with the more robust imidazole ring remaining intact.

Common Oxidants and Reaction Conditions:

-

Potassium Permanganate (KMnO₄): A strong and classic oxidant for this transformation. The reaction is typically carried out in an alkaline solution.

-

Potassium Dichromate (K₂Cr₂O₇): Another powerful oxidant, usually employed in a strong acidic medium (e.g., sulfuric acid).[3]

-

Hydrogen Peroxide (H₂O₂): A greener and often more selective oxidant. The reaction is typically performed in a strong acid, such as sulfuric acid, at elevated temperatures. Optimal conditions have been reported to be a concentration of the 2-alkylbenzimidazole in sulfuric acid of 1 M and a hydrogen peroxide to 2-alkylbenzimidazole molar ratio of 11:1.[4]

Visualizing the Oxidation of 2-Substituted Benzimidazole:

Caption: General workflow for the synthesis of 2-substituted imidazole-4,5-dicarboxylic acids via oxidation of benzimidazoles.

Experimental Protocol: Synthesis of 2-Propyl-imidazole-4,5-dicarboxylic Acid

The following protocol is adapted from a patented procedure and serves as a representative example of the benzimidazole oxidation method.[5]

-

Dissolution: Dissolve 10g of 2-propyl benzimidazole in 200g of 98% sulfuric acid in a flask equipped with a stirrer and a cooling bath.

-

Addition of Oxidant: While cooling the flask, slowly add 200g of 30% hydrogen peroxide.

-

Reaction: After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 12 hours.

-

Precipitation: After the reaction is complete, cool the mixture and pour it into 1000g of ice water to precipitate the product.

-

Isolation and Drying: Collect the precipitate by filtration, wash it with cold water, and dry it at 80°C to obtain 2-propyl-imidazole-4,5-dicarboxylic acid.

Causality Behind Experimental Choices:

-

Strong Acid: The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the benzimidazole to make it more susceptible to oxidative attack.

-

Controlled Temperature: The reaction is exothermic, and controlling the temperature during the addition of the oxidant is crucial to prevent runaway reactions. The subsequent heating to 120°C provides the necessary activation energy for the oxidative cleavage of the benzene ring.

-

Precipitation in Ice Water: The product is insoluble in cold water, allowing for its efficient isolation from the reaction mixture.

Synthesis from Tartaric Acid Derivatives

An alternative and historically significant route to imidazole-4,5-dicarboxylic acids involves the use of tartaric acid as a starting material. This method builds the imidazole ring from acyclic precursors.

General Reaction Scheme: The synthesis typically begins with the nitration of tartaric acid to form tartaric acid dinitrate. This intermediate is then reacted with ammonia and an aldehyde in an aqueous solution to yield the corresponding 2-substituted imidazole-4,5-dicarboxylic acid.[2]

Visualizing the Synthesis from Tartaric Acid:

Caption: Synthesis of 2-substituted imidazole-4,5-dicarboxylic acids from tartaric acid.

Causality Behind Experimental Choices:

-

Nitration of Tartaric Acid: The hydroxyl groups of tartaric acid are converted to nitrate esters, which are good leaving groups, facilitating the subsequent cyclization reaction.

-

Ammonia and Aldehyde: Ammonia provides the two nitrogen atoms of the imidazole ring, while the aldehyde provides the carbon atom at the 2-position, allowing for the introduction of various substituents.

Economical Synthesis from Imidazole

A more recent and economically viable method for the synthesis of the parent imidazole-4,5-dicarboxylic acid starts from imidazole itself.[2]

Reaction Pathway: This process involves two main steps:

-

Hydroxymethylation: Imidazole is reacted with an excess of formaldehyde at elevated temperatures in the presence of a base to form a mixture of hydroxymethylated imidazole derivatives.

-

Oxidation: The resulting mixture is then treated with nitric acid at high temperatures (100-140°C) to oxidize the hydroxymethyl groups to carboxylic acids.[2]

Detailed Protocol: Synthesis of Imidazole-4,5-dicarboxylic Acid from Imidazole

The following is a detailed protocol based on a patented procedure.[2]

-

Hydroxymethylation:

-

Dissolve 68g of imidazole in 245g of a 37% aqueous formaldehyde solution.

-

Add 28g of potassium hydroxide to the solution.

-

Reflux the mixture for 3 hours.

-

-

Oxidation:

-

In a separate flask equipped with a reflux condenser, heat 1.3 liters of 65% nitric acid to boiling.

-

Slowly add the hydroxymethylated imidazole mixture to the boiling nitric acid over 1 hour.

-

Continue to reflux until the evolution of nitrous gases ceases (approximately 30 minutes after the addition is complete).

-

-

Isolation:

-

Cool the reaction mixture to allow the imidazole-4,5-dicarboxylic acid to crystallize.

-

Collect the crystals by filtration, wash with water, and dry.

-

Physicochemical Properties and Characterization

Substituted imidazole-4,5-dicarboxylic acids are typically white to off-white crystalline solids. Their physicochemical properties can be tuned by varying the substituent at the 2-position.

| Property | Imidazole-4,5-dicarboxylic Acid | 2-Methyl-imidazole-4,5-dicarboxylic Acid |

| Molecular Formula | C₅H₄N₂O₄ | C₆H₆N₂O₄ |

| Molecular Weight | 156.10 g/mol | 170.12 g/mol |

| Appearance | Off-white powder[6] | - |

| Melting Point | 288-290 °C (decomposes) | - |

| pKa (of conjugate acid) | Imidazole ring pKa is ~7[1] | Similar to parent |

| Solubility | Soluble in water | - |

| LogP | -0.5 to -1.0 (estimated) | - |

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the imidazole ring typically appears as a singlet in the aromatic region. The chemical shift of the substituent at the 2-position can also be observed.

-

¹³C NMR: The spectrum will show characteristic peaks for the carboxylic acid carbons and the carbons of the imidazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band for the O-H stretch of the carboxylic acids and a strong absorption for the C=O stretch.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound can be observed, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Materials Science

The unique structural and chemical properties of substituted imidazole-4,5-dicarboxylic acids make them valuable in several scientific fields.

Medicinal Chemistry and Drug Development

The imidazole-4,5-dicarboxylic acid scaffold is an important pharmacophore and a versatile intermediate in the synthesis of pharmaceuticals.

-

Intermediates for Active Pharmaceutical Ingredients (APIs): These compounds are crucial building blocks for a variety of drugs. For instance, their amides have been reported to have stimulating effects on the central nervous system and have been used as sedatives.[2][3] They are also precursors for the synthesis of 4-aminoimidazole-5-carboxylic acid, an important intermediate in the biosynthesis of purines.[2]

-

Antibiotics: The imidazole-4,5-dicarboxylic acid moiety is a key component in the synthesis of some semi-synthetic penicillins and cephalosporins, contributing to their antibacterial activity.[2][3]

-

Bioisosteric Replacement: The dicarboxylic acid group can act as a bioisostere for other functional groups, such as phosphates or other acidic moieties, to improve the pharmacokinetic properties of a drug candidate.

Coordination Chemistry and Materials Science

The presence of multiple coordination sites (two nitrogen atoms and four oxygen atoms from the carboxylates) makes imidazole-4,5-dicarboxylic acid and its derivatives excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers.[7]

-

Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters and organic ligands. The geometry and functionality of the imidazole-4,5-dicarboxylic acid ligand can be used to control the topology and properties of the resulting MOF.

-

Applications of Imidazole-4,5-dicarboxylic Acid-based MOFs: These materials have potential applications in:

-

Gas storage and separation

-

Catalysis

-

Sensing

-

Drug delivery

-

Visualizing the Coordination of Imidazole-4,5-dicarboxylic Acid:

Caption: Coordination modes of the imidazole-4,5-dicarboxylate ligand with metal ions.

Future Outlook

The field of substituted imidazole-4,5-dicarboxylic acids continues to evolve. The development of more efficient, sustainable, and regioselective synthetic methods remains an active area of research. In medicinal chemistry, the exploration of new derivatives as potential therapeutic agents for a wide range of diseases is ongoing. Furthermore, the rational design of novel MOFs and coordination polymers based on this scaffold holds great promise for the development of advanced materials with tailored properties and applications. The rich history and versatile chemistry of substituted imidazole-4,5-dicarboxylic acids ensure their continued importance in both academic and industrial research.

References

-

Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). Available at: [Link]

-

Boga, C., et al. (2015). Ring Closure of Azo Compounds to 1,2-Annulated Benzimidazole Derivatives and Further Evidence of Reversibility of the Azo-Coupling Reaction. The Journal of Organic Chemistry, 80(4), 2216-2222. Available at: [Link]

- Lautenschlager, H., et al. (1985). Preparation of imidazole-4,5-dicarboxylic acid. U.S. Patent No. 4,550,176. Washington, DC: U.S. Patent and Trademark Office.

-

de Oliveira, R. B., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

-

Gubina, Y. A., et al. (2018). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Request PDF. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 1H-Imidazole-4,5-dicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

- 常州博海威医药科技有限公司. (2013). Method for preparing 2-propylimidazole-4,5-dicarboxylic acid. Chinese Patent No. CN103193713A.

Sources

- 1. mdpi.com [mdpi.com]

- 2. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 6. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol herein is designed to be robust and scalable, detailing a five-step synthetic pathway commencing with the oxidative cleavage of benzimidazole. Each step is elucidated with in-depth procedural details, mechanistic insights, and safety considerations. This guide is intended to equip researchers with a practical and scientifically grounded methodology for the preparation of this valuable substituted imidazole derivative.

Introduction

Substituted imidazole-4,5-dicarboxylic acids are a class of compounds that have garnered significant attention due to their versatile coordination chemistry and potential as building blocks in the synthesis of pharmacologically active agents.[1][2] The introduction of a bromine atom at the 2-position and a methyl group at the N-1 position of the imidazole ring can significantly modulate the electronic and steric properties of the molecule, making it a valuable scaffold for further chemical elaboration. This application note details a reliable, five-step synthesis to obtain 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid, providing a foundational protocol for its laboratory-scale preparation.

Overall Synthetic Scheme

The synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is achieved through a five-step sequence starting from benzimidazole. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

This initial step involves the oxidative cleavage of the benzene ring of benzimidazole to form the imidazole-4,5-dicarboxylic acid core. This method is a well-established procedure for accessing this key intermediate.[1][3]

Materials:

-

Benzimidazole

-

Potassium permanganate (KMnO₄) or Hydrogen Peroxide (30%) and Sulfuric Acid (conc.)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Standard laboratory glassware

Protocol (using Potassium Permanganate):

-

In a large round-bottom flask, prepare a solution of benzimidazole in aqueous sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated aqueous solution of potassium permanganate portion-wise, maintaining the temperature below 10 °C. The reaction is highly exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash with cold distilled water, and dry under vacuum.

Causality behind Experimental Choices: The use of a strong oxidizing agent like potassium permanganate under basic conditions facilitates the cleavage of the electron-rich benzene ring of benzimidazole.[4] Acidification of the resulting dicarboxylate salt is necessary to protonate the carboxylic acid groups, causing the product to precipitate out of the aqueous solution.

Part 2: Esterification to Dimethyl Imidazole-4,5-dicarboxylate

To prevent side reactions at the carboxylic acid groups during the subsequent N-methylation and bromination steps, they are protected as methyl esters.

Materials:

-

Imidazole-4,5-dicarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Suspend imidazole-4,5-dicarboxylic acid in anhydrous methanol in a round-bottom flask.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.

-

Purify the product by column chromatography or recrystallization.

Causality behind Experimental Choices: Fischer esterification is a classic and effective method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol. The use of anhydrous methanol and a strong acid catalyst like sulfuric acid drives the equilibrium towards the formation of the diester.

Part 3: N-Methylation to Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate

This step introduces the methyl group at the N-1 position of the imidazole ring.

Materials:

-

Dimethyl imidazole-4,5-dicarboxylate

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl imidazole-4,5-dicarboxylate in anhydrous DMF or THF in a flame-dried round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality behind Experimental Choices: The use of a strong base like sodium hydride is necessary to deprotonate the N-H of the imidazole ring, forming a nucleophilic imidazolide anion.[5] This anion then readily undergoes an Sₙ2 reaction with the electrophilic methyl iodide to form the N-methylated product. Anhydrous conditions are crucial to prevent the quenching of the sodium hydride.

Part 4: Bromination to Dimethyl 2-bromo-1-methyl-1H-imidazole-4,5-dicarboxylate

This is the key step where the bromine atom is introduced at the C-2 position of the imidazole ring.

Materials:

-

Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator (optional, but can facilitate the reaction)

Protocol:

-

Dissolve dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide (1.05 equivalents) to the solution.

-

Add a catalytic amount of AIBN or BPO.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC. The succinimide byproduct will float to the surface upon completion.

-

Cool the reaction mixture and filter to remove the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Causality behind Experimental Choices: The C-2 position of the imidazole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide is a convenient and effective source of electrophilic bromine for this transformation. The use of a radical initiator can sometimes be beneficial in facilitating the reaction, although the mechanism can also proceed via an ionic pathway.

Caption: Simplified mechanism of bromination at the C-2 position.

Part 5: Hydrolysis to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic Acid

The final step is the deprotection of the carboxylic acid groups by hydrolysis of the methyl esters.

Materials:

-

Dimethyl 2-bromo-1-methyl-1H-imidazole-4,5-dicarboxylate

-

Aqueous hydrochloric acid (e.g., 6 M) or aqueous sodium hydroxide (e.g., 2 M)

-

Distilled water

Protocol (Acidic Hydrolysis):

-

Dissolve the dimethyl 2-bromo-1-methyl-1H-imidazole-4,5-dicarboxylate in aqueous hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold distilled water to remove any residual acid.

-

Dry the final product under vacuum.

Causality behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for converting esters back to carboxylic acids. The reaction proceeds via nucleophilic attack of water on the protonated carbonyl carbon of the ester. Alternatively, base-mediated hydrolysis (saponification) followed by acidic workup can also be employed.[6]

Quantitative Data Summary

| Step | Starting Material | Product | Molar Ratio (Product:SM) | Solvent | Temp. (°C) | Time (h) |

| 1 | Benzimidazole | Imidazole-4,5-dicarboxylic acid | 1:1 | Water | 0-25 | 12 |

| 2 | Imidazole-4,5-dicarboxylic acid | Dimethyl imidazole-4,5-dicarboxylate | 1:1 | Methanol | Reflux | 4-6 |

| 3 | Dimethyl imidazole-4,5-dicarboxylate | Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate | 1:1 | DMF/THF | 0-25 | 2-4 |